molecular formula C12H2Cl8 B1585015 2,2',3,3',4,5,5',6-Octachlorobiphenyl CAS No. 68194-17-2

2,2',3,3',4,5,5',6-Octachlorobiphenyl

Cat. No. B1585015
CAS RN: 68194-17-2
M. Wt: 429.8 g/mol
InChI Key: PJHBSPRZHUOIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl, also known as PCB 198, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H2Cl8 .


Synthesis Analysis

The synthesis of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl involves 2,3,5-trichloroaniline and pentachlorobenzene .


Molecular Structure Analysis

The molecular weight of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is 429.768 . The IUPAC Standard InChIKey is PJHBSPRZHUOIAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The estimated melting point of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is 150.67°C, and the estimated boiling point is 509.96°C . The density is roughly 1.7170, and the refractive index is approximately 1.6380 .

Scientific Research Applications

Atropisomer Characterization

Research on 2,2',3,3',4,5,5',6-Octachlorobiphenyl (hereafter referred to as Octachlorobiphenyl) includes the characterization of its atropisomers. Atropisomers of Octachlorobiphenyl, along with other polychlorinated biphenyls (PCBs), have been prepared and characterized to understand their rotational stability and enantiomeric properties. This research is significant for understanding the chiral nature and potential environmental and biological impacts of these compounds (Püttmann, Oesch, Robertson, & Mannschreck, 1986).

Density Functional Theory Studies

Studies involving density functional theory have provided insights into the adiabatic ionization potentials and electron affinities of various PCBs, including Octachlorobiphenyl. These studies present optimized structures of the radical ions of these compounds, contributing to the understanding of their chemical behavior and reactivity (Arulmozhiraja, Fujii, & Morita, 2002).

Solubility in Supercritical Fluids

Research on the solubility of individual PCB congeners, including Octachlorobiphenyl, in supercritical fluids like carbon dioxide, modified by n-butane and methanol, has been conducted. This research is important for understanding the behavior of these compounds under different environmental conditions and could have implications for their removal or processing in industrial applications (Anitescu & Tavlarides, 1999).

Distribution in Hematopoietic Tissues

Investigations into the distribution of Octachlorobiphenyl in hematopoietic tissues have been carried out using radiolabeled compounds. These studies are crucial for understanding the potential health impacts and bioaccumulation patterns of these compounds in biological systems (Beran, Brandt, & Slanina, 1983).

Photodechlorination Studies

Studies on the photodechlorination of PCBs, including Octachlorobiphenyl, in specific conditions such as alkaline 2-propanol, have been conducted. These investigations provide valuable information on the degradation pathways and environmental fate of these compounds (Yao et al., 1997).

Corrosion Inhibition

Research on the inhibition properties of certain compounds for metal corrosion in acidic solutions can have implications for the practical applications of Octachlorobiphenyl, especially in industrial settings where corrosion is a concern (Chafiq et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is not mentioned, PCB congeners are known to have various effects on biological systems .

Safety and Hazards

PCBs, including 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl, are known to be toxic and can have various health effects .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHBSPRZHUOIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074204
Record name 2,2',3,3',4,5,5',6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5,5',6-Octachlorobiphenyl

CAS RN

68194-17-2
Record name 2,2',3,3',4,5,5',6-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5',6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,3',4,5,5',6-Octachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.